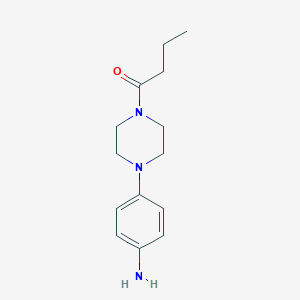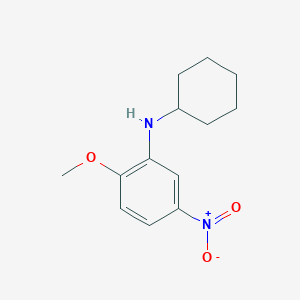
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, also known as NPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for researchers interested in developing new drugs and therapies. In
作用機序
The mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell signaling pathways. 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which play important roles in neuronal signaling.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and neuroprotective effects. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic potential.
実験室実験の利点と制限
One of the main advantages of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biological effects, making it a versatile tool for researchers in many different fields. However, there are also limitations to using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, including its relatively low yield in synthesis and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research involving 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of new drugs and therapies based on the structure of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential advantages and limitations of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, as well as its potential toxicity at high concentrations.
合成法
The synthesis of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide involves several steps, including the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride, which is then reacted with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with 2-bromoacetamide to produce 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release. In drug discovery, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been used as a lead compound for the development of new drugs and therapies.
特性
IUPAC Name |
2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-10(13-11-12-5-6-19-11)7-18-9-3-1-8(2-4-9)14(16)17/h1-6H,7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKBEPSQMEWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)




![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)



![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)